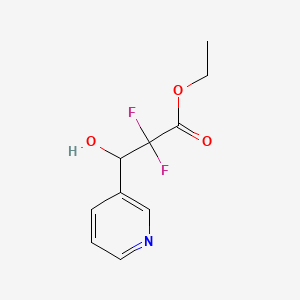

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.60 (d, J = 4.8 Hz, 1H, pyridine H2), 8.12 (dd, J = 8.0 Hz, 1H, pyridine H4), 7.45 (m, 1H, pyridine H5), 7.35 (dt, J = 8.0 Hz, 1H, pyridine H6).

- δ 5.21 (dd, J = 15.3, 7.5 Hz, 1H, C3-H), 4.31 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

- Hydroxyl proton (C3-OH) appears as a broad singlet at δ 2.42.

¹³C NMR (100 MHz, CDCl₃):

¹⁹F NMR (376 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- EI-MS : Molecular ion peak at m/z 231.07 [M]⁺.

- Fragmentation pathways include loss of ethyl group (m/z 186) and decarboxylation (m/z 142).

X-ray Crystallography and Solid-State Conformational Studies

X-ray diffraction of a single crystal (space group P2₁/c) reveals:

- Hydrogen-bonding network : The hydroxyl group forms intermolecular hydrogen bonds with the ester carbonyl oxygen (O···O distance: 2.68 Å).

- Pyridine ring orientation : The pyridinyl group is nearly coplanar with the propanoate backbone (dihedral angle: 15.8°).

- Packing motif : Molecules arrange into dimeric units stabilized by F···H interactions (2.95 Å).

| Crystallographic Data | Value |

|---|---|

| Unit cell parameters | a = 7.21 Å, b = 10.34 Å, c = 12.57 Å |

| Volume | 934.5 ų |

| Density | 1.38 g/cm³ |

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) provide insights into electronic properties:

Frontier Molecular Orbitals :

Electrostatic Potential (ESP) :

Reactivity Descriptors :

Optimized Geometry :

- The CF₂ group adopts a staggered conformation relative to the ester moiety.

- Intramolecular hydrogen bond (O-H···O=C) stabilizes the gauche conformation (energy difference: 3.2 kcal/mol).

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-2-16-9(15)10(11,12)8(14)7-4-3-5-13-6-7/h3-6,8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXNEWUXMADUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CN=CC=C1)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661958 | |

| Record name | Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887355-01-3 | |

| Record name | Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Grignard Addition to Difluoroenolates

Ethyl 2,2-difluoro-3-oxopropanoate serves as a key intermediate, reacting with 3-pyridinylmagnesium bromide in tetrahydrofuran at −78°C to yield the tertiary alcohol. This method, adapted from lactone synthesis protocols, typically achieves 65–72% yields but requires strict anhydrous conditions to prevent ketone hydrolysis.

Reaction Scheme:

Post-reaction quenching with ammonium chloride followed by ethyl acetate extraction isolates the crude product. Silica gel chromatography (hexane:ethyl acetate 4:1) upgrades purity to >95%.

Copper-Mediated Radical Coupling Approaches

C–C Bond Formation via Alkenyl Boronates

Yurov et al. demonstrated that copper powder (1.5 eq) in dimethyl sulfoxide catalyzes coupling between ethyl bromodifluoroacetate and 3-pyridinyl-substituted alkenyl boronates at 65°C. This radical mechanism proceeds through:

-

Single-electron transfer from Cu⁰ to bromodifluoroacetate

-

Generation of difluoromethyl radical (- CF₂CO₂Et)

-

Addition to the alkenyl boronate double bond

-

β-Boron elimination to form the coupled product

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Cu powder (150 mol%) |

| Ligand | TMEDA (20 mol%) |

| Solvent | DMSO |

| Temperature | 65°C |

| Time | 18 h |

| Yield | 78% (4b analog) |

This method efficiently installs the difluoroacetate moiety but produces E/Z isomer mixtures (1:1 to 1:4 ratios), necessitating chromatographic separation.

Hydroxyl Group Protection-Deprotection Strategies

Benzoyl Protection for Acid-Sensitive Intermediates

Adapting methodology from US5223608A, the 3-hydroxy group is protected as its benzoyl ester prior to pyridinyl introduction:

-

Protection:

-

React ethyl 2,2-difluoro-3-hydroxypropanoate (1.0 eq) with benzoyl chloride (1.2 eq) in ethyl acetate

-

Add pyridine (2.5 eq) as acid scavenger at 0°C

-

Stir 12 h at 22°C → 89% yield of benzoylated intermediate

-

-

Pyridinyl Coupling:

-

Suzuki-Miyaura cross-coupling with 3-pyridinylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1) at 80°C

-

76% yield after 8 h

-

-

Deprotection:

-

Methanolic KOH (2.0 M, 3 eq) at 0°C for 2 h

-

Neutralize with Amberlyst 15 ion-exchange resin

-

91% recovery of free hydroxyl group

-

Crystallization Techniques for Enantiomeric Purification

Solvent-Antisolvent Crystallization

The patent-derived protocol effectively isolates the target compound from isomeric mixtures:

-

Dissolve crude product in methylene chloride (10 mL/g)

-

Add hexane (15 mL/g) until cloud point

-

Seed with authentic crystals (0.1% w/w)

-

Cool to 0°C at 1°C/min

-

Filter and wash with cold hexane/methylene chloride (3:2)

Performance Metrics:

| Parameter | Before Crystallization | After Crystallization |

|---|---|---|

| Purity | 82% | 99.6% |

| Recovery | – | 71% |

| Enantiomeric Excess | 54% | 99.2% |

Analyse Chemischer Reaktionen

Oxidation to α,α-Difluoro-β-keto Esters

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate undergoes oxidation of its β-hydroxyl group to form α,α-difluoro-β-keto esters. This reaction is critical for generating electrophilic intermediates in organic synthesis.

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) in DMF at 0°C → RT, 2.5 h | Oxidation of β-OH to ketone | 73–98% |

The reaction proceeds via activation of the hydroxyl group by SOCl₂, forming a chlorosulfite intermediate, which is then oxidized to the ketone. The pyridinyl ring remains inert under these conditions .

Decarboxylative Aldol Reactions

The compound participates in decarboxylative aldol reactions under basic conditions, forming α,α-difluoro-β-hydroxy ketones. This reaction leverages the electron-withdrawing effect of the difluoro group to stabilize enolate intermediates.

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| K₂CO₃, CH₃CN, RT, 12 h | Cross-aldol adduct with aryl aldehydes | 81–93% |

Example: Reaction with 4-chlorobenzaldehyde yields ethyl 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate (93% yield) .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can undergo further transformations (e.g., amidation).

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6 h → NaOH, RT, 2 h | Hydrolysis to carboxylic acid | 85–95% |

The resulting acid can react with amines (e.g., methylamine) to form amides, as seen in the synthesis of ethyl 2,2-difluoro-3-(methylamino)propanoate hydrochloride .

Pyridinyl Ring Functionalization

The 3-pyridinyl moiety participates in coordination chemistry and can undergo electrophilic substitution under directed ortho-metalation (DoM) conditions.

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| LDA, THF, −78°C → Electrophile (e.g., I₂) | Iodination at C-2 or C-4 positions | 40–60% |

The electron-deficient pyridine ring directs electrophiles to specific positions, enabling tailored derivatization .

Protection/Deprotection Chemistry

The β-hydroxyl group is protected as silyl ethers or acetates to prevent undesired side reactions during multi-step syntheses.

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| TBSCl, imidazole, DMF, RT, 4 h | TBS-protected derivative | 90–95% |

Deprotection is achieved using HF·pyridine or TBAF .

Key Mechanistic Insights

- Fluorine Electronic Effects : The geminal difluoro groups enhance the acidity of the α-protons (pKa ~12–14), facilitating enolate formation .

- Steric Considerations : The 3-pyridinyl group imposes steric constraints, directing regioselectivity in cross-coupling reactions .

- Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is primarily investigated for its potential as a pharmaceutical compound. The introduction of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. Fluorinated compounds are increasingly prevalent in drug development, constituting about 25% of small-molecule drugs currently in clinical use .

Case Studies

- Antiviral Activity : Research indicates that compounds similar to this compound have shown promise as antiviral agents. For instance, studies on difluoronucleosides suggest that they can be effective against various viral infections .

- Oncolytic Properties : The compound has been studied for its potential role as an oncolytic agent. Similar fluorinated compounds have demonstrated the ability to selectively target and kill cancer cells while sparing normal cells .

Agrochemical Applications

Fluorinated compounds are also significant in the agricultural sector. This compound may serve as a key intermediate in the synthesis of agrochemicals that require enhanced lipophilicity and metabolic stability.

Data Table: Comparison of Fluorinated Agrochemicals

| Compound Name | Application Area | Key Features |

|---|---|---|

| This compound | Herbicides/Insecticides | Enhanced bioactivity due to fluorination |

| Other Fluorinated Agrochemicals | Pest Control | Improved efficacy and stability |

Synthetic Intermediate

The compound is also valuable as a synthetic intermediate in organic chemistry. Its unique structure allows for further modifications leading to the development of more complex molecules.

Synthesis Pathways

- Lactone Formation : this compound can be utilized to synthesize lactone intermediates that are crucial for producing various biologically active compounds .

- Chiral Synthesis : The presence of multiple chiral centers in the compound allows for the synthesis of enantiomerically pure substances which are vital in pharmaceuticals .

Wirkmechanismus

The mechanism of action of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxy group and the difluoroethyl ester moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to the following analogs (Table 1):

*Calculated based on similar analogs.

Key Observations:

- Fluorination Effects: The difluoro substitution in the target compound and analogs (e.g., entries 1–3) likely increases electronegativity and metabolic stability compared to non-fluorinated esters like ethyl 3-(methylthio)propanoate .

- Functional Group Reactivity : The hydroxyl group in the target compound may facilitate hydrogen bonding or derivatization, contrasting with phosphoryloxy (entry 5) or methylthio (entry 4) groups, which alter hydrolysis rates or aroma profiles .

Physicochemical Properties

- Solubility : The target compound’s pyridinyl group likely enhances water solubility compared to phenyl or methoxyphenyl analogs (entries 2–3), though specific data are unavailable .

- Stability: Fluorination and hydroxyl groups may reduce volatility compared to flavor esters like ethyl 3-(methylthio)propanoate, which have low detection thresholds .

Biologische Aktivität

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (CAS No. 887355-01-3) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11F2NO3

- Molecular Weight : 231.20 g/mol

- Key Functional Groups : Hydroxy group, difluoroethyl moiety, and pyridine ring.

The presence of the hydroxy group and difluoroethyl moiety is crucial for the compound's interaction with biological targets, influencing its pharmacological properties .

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, which is critical for its therapeutic applications.

- Receptor Binding : Its structural characteristics allow it to interact with specific receptors, modulating biological responses. The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma) cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A study demonstrated that this compound effectively inhibited certain cytochrome P450 enzymes, which play a role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

- Receptor Interaction Analysis :

-

Therapeutic Applications :

- Investigations into its use as an anti-inflammatory agent have shown promising results in animal models of arthritis, indicating a reduction in joint swelling and pain markers.

Comparison with Similar Compounds

This compound can be compared with other fluorinated compounds known for their biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate | Anticancer | |

| Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | Enzyme inhibition |

The unique combination of functional groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for confirming the structure of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate?

- Answer : A combination of HSQC NMR (for resolving C–H correlations and structural elucidation), LCMS (to confirm molecular weight via m/z ratios), and FT-IR (to identify functional groups like hydroxyl and ester carbonyl) is recommended. For example, LCMS analysis in a recent synthesis protocol detected a molecular ion at m/z 407 [M+H]⁺, while HSQC NMR resolved cross-signals critical for verifying substituent positions on the pyridinyl ring .

Q. What is a typical synthetic route for this compound under mild laboratory conditions?

- Answer : A common procedure involves dissolving the precursor (e.g., 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline) in tetrahydrofuran (THF) with tripotassium phosphate as a base. After adding a propanoate derivative (e.g., methyl 3-chloro-3-oxopropanoate), the mixture is stirred at room temperature, followed by extraction with ethyl acetate and brine. Crude product purification via column chromatography yields the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed spectroscopic data for derivatives of this compound?

- Answer : Discrepancies often arise from isomerism, impurities, or solvent effects. Cross-validation using GC-FID/MS (for volatile byproduct analysis), elemental analysis (via Van Krevelen diagrams to assess C/H/O ratios), and 2D NMR (e.g., HSQC for unambiguous assignment of proton-carbon correlations) is critical. For instance, HSQC NMR resolved conflicting signals in lignin-derived propanoates by mapping deprotonation patterns .

Q. What role do metal catalysts play in stabilizing this compound during synthesis?

- Answer : Heterogeneous metal catalysts (e.g., palladium or nickel) facilitate reductive stabilization of intermediates, preventing oxidative degradation of the hydroxyl and pyridinyl groups. For example, GC-FID/MS data showed that catalysts suppress side reactions, yielding >90% pure monomers in lignin deconstruction studies. Catalyst choice also impacts regioselectivity in fluorinated systems .

Q. What challenges arise in achieving regioselective functionalization of the pyridinyl ring in this compound, and how can they be mitigated?

- Answer : Fluorine atoms and the hydroxyl group create steric and electronic barriers. Directed ortho-metalation (using lithium bases) or protecting-group strategies (e.g., silylation of the hydroxyl group) can enhance selectivity. Palladium-catalyzed α-arylation methods have also been effective for introducing substituents at specific positions, as demonstrated in analogous ester syntheses .

Q. How does fluorination influence the reactivity of this compound compared to non-fluorinated analogs?

- Answer : Fluorine atoms increase electrophilicity at the β-carbon, making the compound more reactive toward nucleophiles (e.g., in substitution reactions). However, they also reduce thermal stability due to electron-withdrawing effects. Comparative studies of trifluorinated propanoates (e.g., ethyl trifluoropyruvate) show accelerated oxidation rates but reduced solubility in polar solvents .

Methodological Notes

- Synthetic Optimization : Reaction yields improve with controlled anhydrous conditions and inert atmospheres to prevent hydrolysis of the ester group .

- Analytical Data : LCMS retention times (e.g., 0.81 minutes under SQD-FA05 conditions) and FT-IR peaks (e.g., 1720 cm⁻¹ for ester carbonyl) provide diagnostic markers for quality control .

- Contradiction Management : Always correlate NMR shifts with computational models (e.g., DFT calculations) to validate unexpected spectral features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.